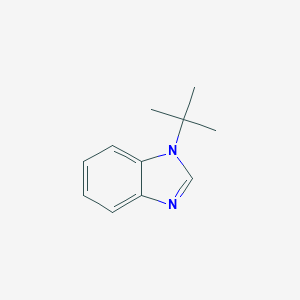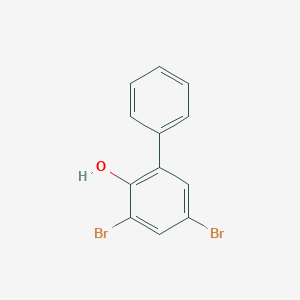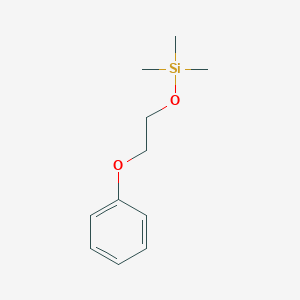
Trimethyl(2-phenoxyethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2-phenoxyethoxy)silane, also known as TMPEO or TMSPE, is a chemical compound with the formula C12H18O3Si. It is a clear, colorless liquid that is used in various scientific research applications. TMPEO is a silane coupling agent that is commonly used to improve the adhesion between organic materials and inorganic surfaces.
作用機序
Trimethyl(2-phenoxyethoxy)silane functions as a coupling agent by forming covalent bonds with both the organic material and the inorganic surface. The silane group of Trimethyl(2-phenoxyethoxy)silane reacts with the inorganic surface, while the phenoxyethoxy group reacts with the organic material. This creates a strong bond between the two materials, improving the adhesion and overall performance of the composite material.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Trimethyl(2-phenoxyethoxy)silane. However, studies have shown that Trimethyl(2-phenoxyethoxy)silane is not toxic when used in accordance with standard laboratory practices. It is important to note that Trimethyl(2-phenoxyethoxy)silane should not be ingested or inhaled and should be handled with care.
実験室実験の利点と制限
One of the main advantages of Trimethyl(2-phenoxyethoxy)silane is its ability to improve the adhesion between organic materials and inorganic surfaces. This makes it a valuable tool in the preparation of composite materials, coatings, and adhesives. Trimethyl(2-phenoxyethoxy)silane is also relatively easy to synthesize and is commercially available.
One limitation of Trimethyl(2-phenoxyethoxy)silane is its hydrophobic nature, which can make it difficult to incorporate into aqueous systems. Additionally, Trimethyl(2-phenoxyethoxy)silane can be sensitive to moisture and should be stored in a dry environment.
将来の方向性
There are several future directions for Trimethyl(2-phenoxyethoxy)silane research. One area of interest is the development of new composite materials and coatings using Trimethyl(2-phenoxyethoxy)silane as a coupling agent. Another area of interest is the use of Trimethyl(2-phenoxyethoxy)silane in the preparation of silica-based materials for use in chromatography and other separation techniques. Additionally, further research is needed to fully understand the biochemical and physiological effects of Trimethyl(2-phenoxyethoxy)silane.
合成法
Trimethyl(2-phenoxyethoxy)silane can be synthesized by reacting 2-phenoxyethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction yields Trimethyl(2-phenoxyethoxy)silane and hydrogen chloride gas. The reaction is typically carried out under an inert atmosphere such as nitrogen or argon.
科学的研究の応用
Trimethyl(2-phenoxyethoxy)silane is widely used in scientific research as a coupling agent to improve the adhesion between organic materials and inorganic surfaces. It is commonly used in the preparation of composite materials, coatings, and adhesives. Trimethyl(2-phenoxyethoxy)silane has also been used in the preparation of silica-based materials for use in chromatography and other separation techniques.
特性
CAS番号 |
16654-47-0 |
|---|---|
製品名 |
Trimethyl(2-phenoxyethoxy)silane |
分子式 |
C11H18O2Si |
分子量 |
210.34 g/mol |
IUPAC名 |
trimethyl(2-phenoxyethoxy)silane |
InChI |
InChI=1S/C11H18O2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChIキー |
YSPNCPGGCOBEKE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCOC1=CC=CC=C1 |
正規SMILES |
C[Si](C)(C)OCCOC1=CC=CC=C1 |
同義語 |
(2-Phenoxyethoxy)trimethylsilane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
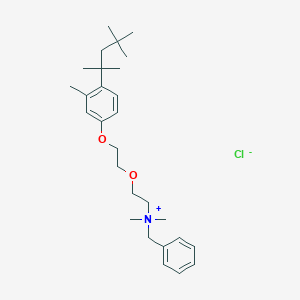
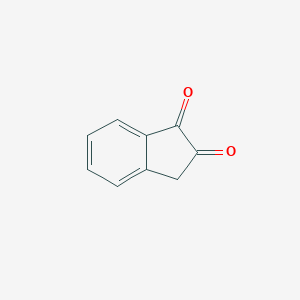
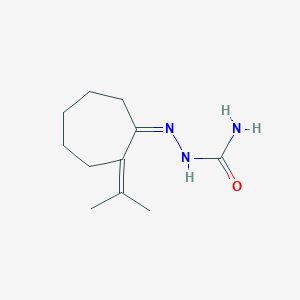
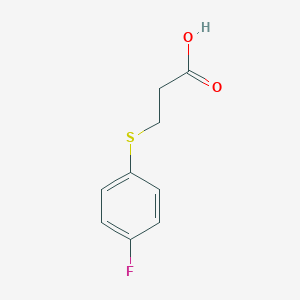
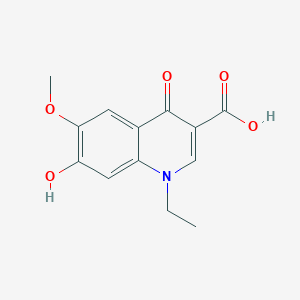

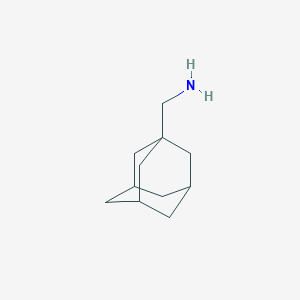
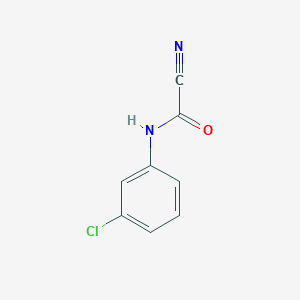
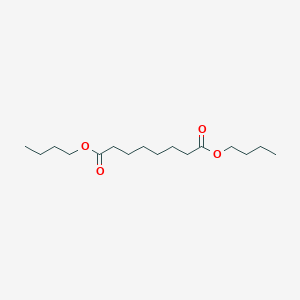
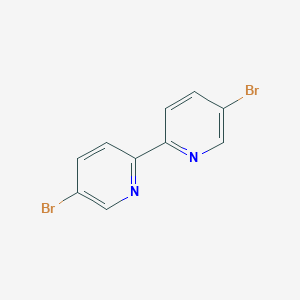
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
